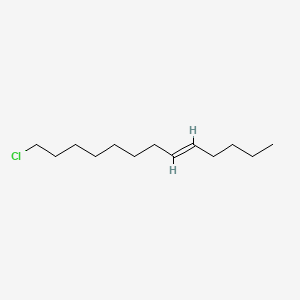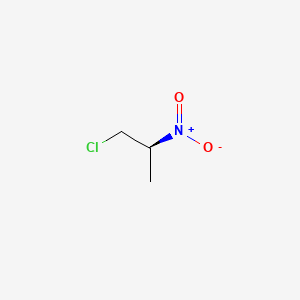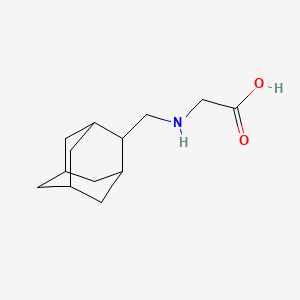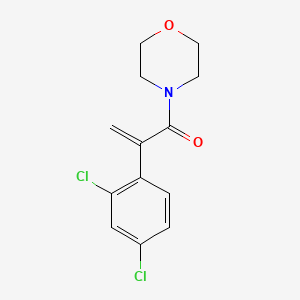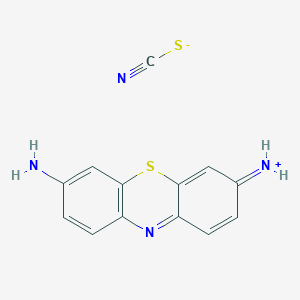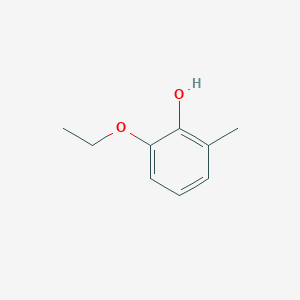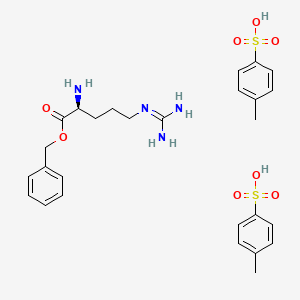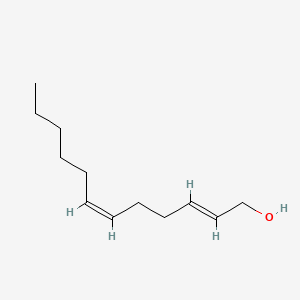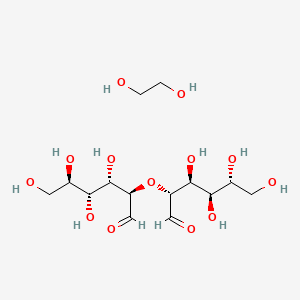
d-Glucose, ether with ethylene glycol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
d-Glucose, ether with ethylene glycol, is a compound formed by the etherification of d-glucose with ethylene glycol. This compound is typically a white solid that is highly soluble in water. It is an important chemical with various applications in different fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of d-glucose, ether with ethylene glycol, involves the reaction of d-glucose with ethylene glycol under specific conditions. One common method is the acid-catalyzed etherification reaction, where d-glucose is reacted with ethylene glycol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
In industrial settings, the production of this compound, often involves continuous processes to ensure high yield and efficiency. The reaction conditions are optimized to maximize the conversion of d-glucose and ethylene glycol into the desired ether compound. This may include the use of advanced catalytic systems and controlled reaction environments .
化学反応の分析
Types of Reactions
d-Glucose, ether with ethylene glycol, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions typically involve acidic or basic environments to facilitate the oxidation process.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually performed under mild conditions to prevent the degradation of the compound.
Substitution: Substitution reactions can occur when the ether group is replaced by other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .
科学的研究の応用
d-Glucose, ether with ethylene glycol, has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a chemical intermediate in various organic synthesis processes.
Biology: The compound is used in biochemical studies to investigate the interactions between carbohydrates and other biomolecules.
Medicine: In the medical field, this compound, is used in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is utilized in the production of various industrial products, including plastics, resins, and coatings.
作用機序
The mechanism of action of d-glucose, ether with ethylene glycol, involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses .
類似化合物との比較
Similar Compounds
Ethylene glycol: A simple diol with similar chemical properties but lacks the glucose moiety.
Propylene glycol: Another glycol with similar physical properties but different chemical reactivity.
Glycerol: A trihydroxy alcohol with similar solubility and biocompatibility but different structural features .
Uniqueness
d-Glucose, ether with ethylene glycol, is unique due to the presence of both glucose and ethylene glycol moieties in its structure. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its ability to form stable ether bonds and interact with various biomolecules sets it apart from other similar compounds .
特性
CAS番号 |
100402-59-3 |
|---|---|
分子式 |
C14H28O13 |
分子量 |
404.36 g/mol |
IUPAC名 |
ethane-1,2-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C2H6O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;3-1-2-4/h3-14,17-22H,1-2H2;3-4H,1-2H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
InChIキー |
BUTFGATUEXWPHV-NWVPAHFOSA-N |
異性体SMILES |
C(CO)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
正規SMILES |
C(CO)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


